molecular formula C20H19ClFNO3S B2893489 (E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one CAS No. 2034997-71-0

(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one

Cat. No. B2893489
CAS RN: 2034997-71-0
M. Wt: 407.88
InChI Key: UZHQOOVHIPWFAW-MDZDMXLPSA-N
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Description

Synthesis Analysis

The synthesis of this compound involves several steps, including cyclization, functional group transformations, and stereochemistry control. Researchers have explored various synthetic routes, optimizing yields and purity. Detailed synthetic pathways can be found in relevant literature .

Scientific Research Applications

Molecular Structure and Spectroscopic Analysis

Research on structurally similar compounds often focuses on their molecular structure and spectroscopic properties. For example, studies involving compounds like "(E)-3-(4-Chlorophenyl)-1-(4-fluorophenyl)prop-2-en-1-one" have utilized techniques such as FT-IR, NBO analysis, HOMO and LUMO studies, and MEP analysis to determine vibrational wavenumbers, geometrical parameters, and electronic properties (Najiya et al., 2014). These analyses can provide insights into the compound's stability, electronic transitions, and areas of potential reactivity, which are crucial for understanding their interactions in biological systems or material contexts.

Potential Applications in Medicinal Chemistry

Compounds with similar structures have been synthesized and evaluated for their potential medicinal applications. The synthesis and structural characterization of compounds like "4-(4-Aryl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazoles" highlight the interest in exploring these molecules for therapeutic uses (Kariuki et al., 2021). Such studies often aim to discover novel compounds with antibacterial, antifungal, or anticancer activities, underscoring the importance of chemical synthesis in drug discovery and development.

Exploring Electronic and Photophysical Properties

The electronic and photophysical properties of related compounds, such as those involving dithienylbenzothiadiazole derivatives, have been investigated for their potential in electrochemistry and electrogenerated chemiluminescence (ECL) applications (Shen et al., 2010). These studies can inform the development of new materials for organic electronics, sensors, and ECL-based assays, demonstrating the broader applicability of such compounds beyond medicinal chemistry.

properties

IUPAC Name

(E)-1-[7-(2-chlorophenyl)-1,1-dioxo-1,4-thiazepan-4-yl]-3-(2-fluorophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19ClFNO3S/c21-17-7-3-2-6-16(17)19-11-12-23(13-14-27(19,25)26)20(24)10-9-15-5-1-4-8-18(15)22/h1-10,19H,11-14H2/b10-9+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZHQOOVHIPWFAW-MDZDMXLPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)C=CC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(CCS(=O)(=O)C1C2=CC=CC=C2Cl)C(=O)/C=C/C3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19ClFNO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(7-(2-chlorophenyl)-1,1-dioxido-1,4-thiazepan-4-yl)-3-(2-fluorophenyl)prop-2-en-1-one

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